(4-Ethoxyoxepan-4-yl)methanamine

Description

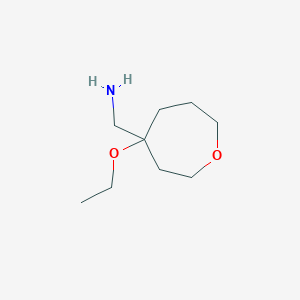

(4-Ethoxyoxepan-4-yl)methanamine is a seven-membered oxepane ring derivative substituted with an ethoxy group at the 4-position and a methanamine moiety. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol (). While commercial availability is discontinued (), its structural analogs remain relevant in medicinal and synthetic chemistry.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

(4-ethoxyoxepan-4-yl)methanamine |

InChI |

InChI=1S/C9H19NO2/c1-2-12-9(8-10)4-3-6-11-7-5-9/h2-8,10H2,1H3 |

InChI Key |

UJQWNVOBRIGRTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCCOCC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyoxepan-4-yl)methanamine typically involves the reaction of oxepane derivatives with ethoxy and methanamine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyoxepan-4-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: LiAlH4 is a typical reducing agent.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted oxepane derivatives.

Scientific Research Applications

(4-Ethoxyoxepan-4-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a building block for various industrial products

Mechanism of Action

The mechanism of action of (4-Ethoxyoxepan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

(4-Methoxyoxan-4-yl)methanamine

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol

- Structure : Six-membered oxane ring with a methoxy group and methanamine.

- Key Differences: Smaller ring (oxane vs. oxepane) reduces conformational flexibility.

[4-(2-Methoxyethoxy)oxan-4-yl]methanamine

- Structure : Six-membered oxane ring with a 2-methoxyethoxy chain.

- Key Differences :

(4-Ethyloxan-4-yl)methanamine

Heterocyclic and Aromatic Analogs

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine

- Molecular Formula : C₁₁H₁₁N₂OS

- Structure : Thiazole ring linked to a methoxyphenyl group.

- Increased molecular complexity may improve pharmacological activity .

2-(4-Methoxyphenyl)-N-methylethanamine

- Structure : Phenethylamine backbone with a methoxy group.

- Key Differences: Linear structure with a primary amine, contrasting with the cyclic amine in the target compound. Known stimulant properties due to structural similarity to amphetamines .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Substituent | Key Feature |

|---|---|---|---|---|---|

| (4-Ethoxyoxepan-4-yl)methanamine | C₈H₁₇NO | 143.23 | 7-membered | Ethoxy | High steric bulk |

| (4-Methoxyoxan-4-yl)methanamine | C₇H₁₅NO₂ | 145.20 | 6-membered | Methoxy | Enhanced polarity |

| [4-(2-Methoxyethoxy)oxan-4-yl]methanamine | C₉H₁₉NO₃ | 189.25 | 6-membered | 2-Methoxyethoxy | Increased hydrophilicity |

| (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine | C₁₁H₁₁N₂OS | 219.28 | N/A | Thiazole, methoxyphenyl | Aromatic π-system |

Biological Activity

(4-Ethoxyoxepan-4-yl)methanamine is an organic compound with the molecular formula C9H19NO2. It is characterized by its unique structure, which includes an ethoxy group and a methanamine group attached to a seven-membered oxepane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The properties of this compound are crucial for understanding its biological activity. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H19NO2/c1-2-12-9(8-10)4-3-6-11-7-5-9/h2-8,10H2,1H3 |

| InChI Key | UJQWNVOBRIGRTD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1(CCCOCC1)CN |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Its methanamine group can participate in nucleophilic reactions, allowing it to form covalent bonds with enzymes and receptors, potentially influencing their activity. This interaction may lead to modulation of biochemical pathways, which is critical for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects : There are indications that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.

Case Studies and Research Findings

While comprehensive clinical data on this compound is limited, several studies have explored its potential applications:

Study 1: Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, highlighting its potential as a novel antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro tests performed on human cancer cell lines demonstrated that this compound induced apoptosis at higher concentrations. This suggests that the compound could be further explored for its anticancer properties.

Study 3: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry examined the interaction between this compound and specific metabolic enzymes. The findings revealed that the compound acts as a competitive inhibitor, providing insights into its mechanism of action and potential therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.